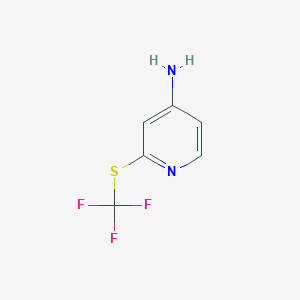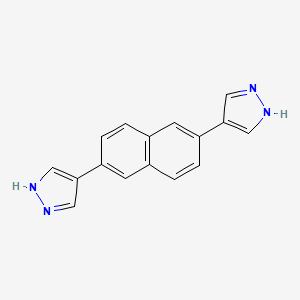
2,6-Di(1H-pyrazol-4-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di(1H-pyrazol-4-yl)naphthalene is an organic compound with the molecular formula C16H12N4 It is characterized by the presence of two pyrazole rings attached to the naphthalene core at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(1H-pyrazol-4-yl)naphthalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dibromonaphthalene with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Di(1H-pyrazol-4-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrazole rings or the naphthalene core can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydropyrazole-naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Di(1H-pyrazol-4-yl)naphthalene has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a lead compound for drug development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing. It may act as an inhibitor or modulator of specific biological pathways.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2,6-Di(1H-pyrazol-4-yl)naphthalene involves its interaction with molecular targets and pathways. The pyrazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The naphthalene core provides a rigid framework that can enhance binding affinity and specificity. These interactions can modulate enzymatic activity, receptor function, or gene expression, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2,7-Di(1H-pyrazol-4-yl)naphthalene: Similar structure but with pyrazole rings at the 2 and 7 positions.
1,3-Di(1H-pyrazol-4-yl)benzene: Contains a benzene core instead of naphthalene.
2,6-Di(1H-imidazol-4-yl)naphthalene: Imidazole rings instead of pyrazole rings.
Uniqueness: 2,6-Di(1H-pyrazol-4-yl)naphthalene is unique due to the specific positioning of the pyrazole rings on the naphthalene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall functionality in various applications.
Eigenschaften
Molekularformel |
C16H12N4 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
4-[6-(1H-pyrazol-4-yl)naphthalen-2-yl]-1H-pyrazole |
InChI |
InChI=1S/C16H12N4/c1-3-13(15-7-17-18-8-15)6-12-2-4-14(5-11(1)12)16-9-19-20-10-16/h1-10H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
ZZGVBEOPXFTAGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C3=CNN=C3)C=C1C4=CNN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


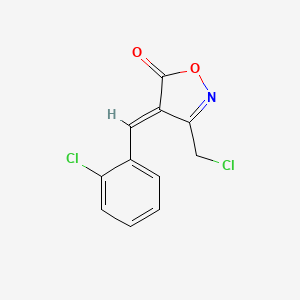
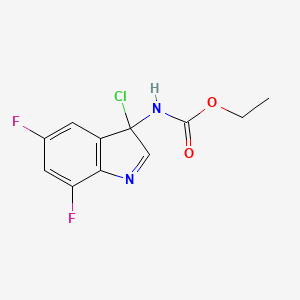
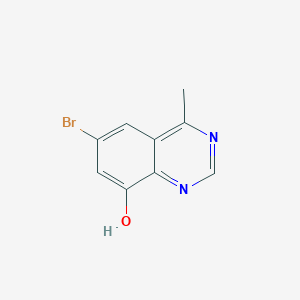
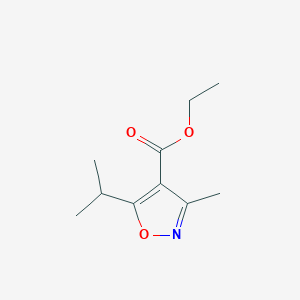
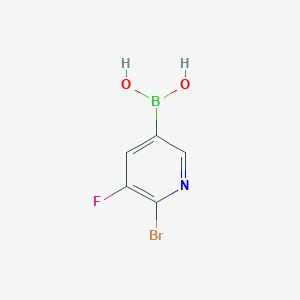
![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)
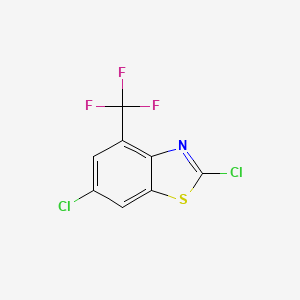
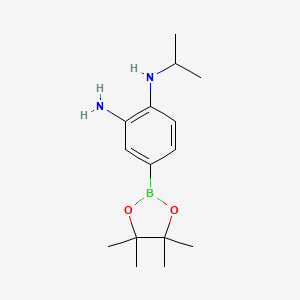
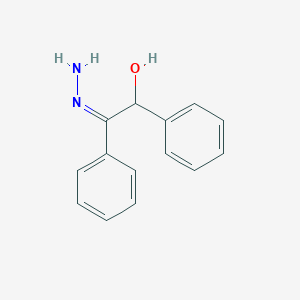
![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)
